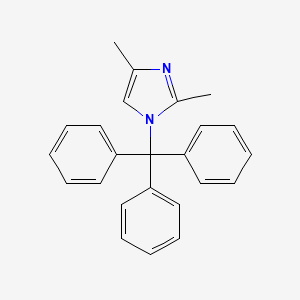
3-(Methylamino)-3-(piperidin-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylamino)-3-(piperidin-3-yl)propan-1-ol is a chemical compound that features both a methylamino group and a piperidinyl group attached to a propanol backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-3-(piperidin-3-yl)propan-1-ol typically involves the following steps:
Formation of the Piperidinyl Intermediate: Starting with a suitable precursor, such as piperidine, the intermediate is prepared through alkylation or acylation reactions.
Introduction of the Methylamino Group: This can be achieved by reacting the intermediate with methylamine under controlled conditions.
Formation of the Propanol Backbone:
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions might be used to modify the functional groups, such as reducing a nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce amines.
Scientific Research Applications
3-(Methylamino)-3-(piperidin-3-yl)propan-1-ol may have various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying receptor interactions due to its structural features.
Medicine: Investigated for potential therapeutic effects, such as acting on specific neurotransmitter systems.
Industry: Could be used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing pathways involved in neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-(Amino)-3-(piperidin-3-yl)propan-1-ol: Similar structure but with an amino group instead of a methylamino group.
3-(Methylamino)-3-(pyrrolidin-3-yl)propan-1-ol: Similar structure but with a pyrrolidinyl group instead of a piperidinyl group.
Uniqueness
The presence of both the methylamino and piperidinyl groups in 3-(Methylamino)-3-(piperidin-3-yl)propan-1-ol might confer unique biological activities or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
3-(methylamino)-3-piperidin-3-ylpropan-1-ol |
InChI |
InChI=1S/C9H20N2O/c1-10-9(4-6-12)8-3-2-5-11-7-8/h8-12H,2-7H2,1H3 |
InChI Key |
LSXODAJWZRNRST-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CCO)C1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



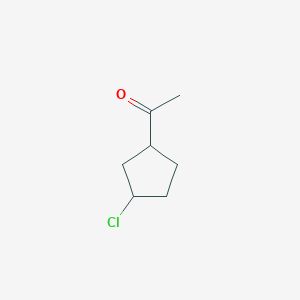
![(2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl]-but-2-en-1-al](/img/structure/B13961960.png)
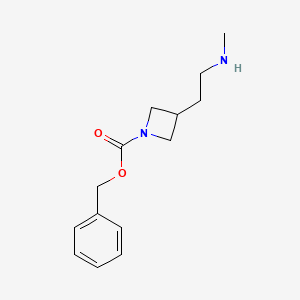
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)-3-methylbutan-1-one](/img/structure/B13961971.png)

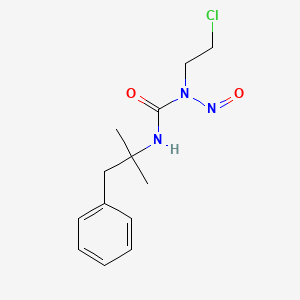


![6-Amino-3-methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13962016.png)

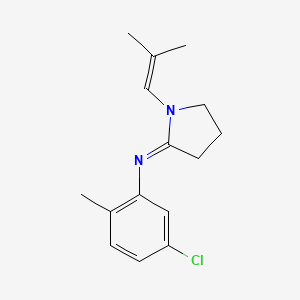
![8,10,19,20-Tetraoxatrispiro[5.2.2.5.2.2]heneicosane](/img/structure/B13962043.png)
